3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate
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Overview
Description
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate is a complex organic compound known for its unique chemical structure and properties This compound is part of the chromenone family, which is characterized by a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromophenol with 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate under specific conditions to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl butanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-bromophenoxy)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one
- 2-(2-bromophenoxy)-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide
- 2-{3-[(2-bromophenoxy)methyl]benzoyl}-N-[4-(trifluoromethyl)benzyl]hydrazinecarboxamide
Uniqueness
Its trifluoromethyl group, in particular, enhances its stability and bioactivity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C20H14BrF3O5 |
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Molecular Weight |
471.2 g/mol |
IUPAC Name |
[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] butanoate |
InChI |
InChI=1S/C20H14BrF3O5/c1-2-5-16(25)27-11-8-9-12-15(10-11)29-19(20(22,23)24)18(17(12)26)28-14-7-4-3-6-13(14)21/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
ZRNBIMMEUCRHSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br |
Origin of Product |
United States |
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